molecular formula C13H12BrNO2 B5690417 N-(4-bromophenyl)-5-ethyl-2-furamide

N-(4-bromophenyl)-5-ethyl-2-furamide

Cat. No.: B5690417
M. Wt: 294.14 g/mol
InChI Key: KBSCKPRHZCAVGP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-ethyl-2-furamide is a furan-based carboxamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and a 5-ethyl substituent on the furan ring. The ethyl substituent at the 5-position of the furan ring distinguishes it from halogenated analogs, offering distinct electronic and steric properties that influence reactivity and biological interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-5-ethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-2-11-7-8-12(17-11)13(16)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSCKPRHZCAVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Ethyl vs. Halogenated Furan Derivatives

  • This analog may serve as an intermediate in pharmaceutical synthesis or materials science. Key Difference: The ethyl group in the target compound is electron-donating, enhancing lipophilicity (higher logP) compared to the bromo analog. This property could improve membrane permeability in biological systems.
  • These compounds exhibit anti-hyperlipidemic activity, suggesting that alkyl substitutions on the furan ring may modulate metabolic interactions.

Comparison with Heteroaromatic Bromophenyl Amides

  • N-(4-Bromophenyl)quinoline-2-carboxamide : The quinoline core provides a planar aromatic system, enabling π-π stacking interactions absent in furan-based analogs. Microwave-assisted synthesis of this compound achieved yields up to 85% under solvent-free conditions, highlighting efficiency advantages over traditional methods.
  • Pyridazin-3(2H)-one Derivatives :

    • Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide act as FPR2 agonists, demonstrating receptor-specific activity. The furan-based target compound may lack the conformational rigidity required for such interactions but could be tailored for alternative targets.

Physicochemical Properties

  • Lipophilicity : The 5-ethyl group increases logP compared to bromo or methyl analogs, favoring passive diffusion across biological membranes.
  • Solubility : Polar solvents (e.g., DMF, chlorobenzene) are likely effective for synthesis and purification, as seen in microwave-assisted reactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromophenyl)-5-ethyl-2-furamide?

Synthesis typically involves coupling reactions between substituted furan carbonyl chlorides and aromatic amines. For example, analogous compounds like N-(benzoylphenyl)-5-methyl-2-furamide derivatives are synthesized via:

  • Step 1 : Hydrolysis of furan esters to acids under reflux with 10% NaOH.
  • Step 2 : Conversion to acid chlorides using oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM).
  • Step 3 : Amide bond formation with substituted anilines using catalysts like DMAP in DMF at 60°C for 36 hours .

Q. Example Synthesis Protocol

Reagent/ConditionRoleReference
5-Ethylfuran-2-carbonyl chlorideFuran core activation
4-BromoanilineAromatic amine coupling agent
DMAP/DMF, 60°CCatalytic amidation

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray crystallography : Tools like SHELX and ORTEP-III enable precise determination of bond lengths, angles, and stereochemistry. For example, SHELXTL refines small-molecule structures with high-resolution data .
  • Spectroscopy :
    • NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm).
    • IR : Validate carbonyl (C=O) stretches near 1680 cm⁻¹ and amide (N-H) bends at ~3300 cm⁻¹.
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can kinetic parameters of reactions involving this compound be analyzed?

For thermal initiation studies (e.g., polymerization), monitor reaction rates under controlled conditions:

  • Experimental setup : Use differential scanning calorimetry (DSC) or gravimetric analysis at 80°C.

  • Rate determination : For analogous vanadium complexes, the initiation rate (Ri) follows:

    Ri[Monomer]1.8×[Initiator]0.5R_i \propto [\text{Monomer}]^{1.8} \times [\text{Initiator}]^{0.5}

    This indicates monomer-dependent propagation steps and initiator dissociation mechanisms .

Q. Kinetic Data Example

ParameterValueReference
Activation energy (Eₐ)~85 kJ/mol
Reaction order (monomer)1.8

Q. How can contradictory crystallographic or spectroscopic data be resolved?

  • Structure validation : Use tools like PLATON (ADDSYM) to check for missed symmetry or twinning. For example, Acta Crystallographica Section E protocols ensure data consistency via R-factor convergence (<5%) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies in substituent effects .

Q. What strategies are used to assess biological interactions of this compound?

  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
  • In vitro assays :
    • Antimicrobial : MIC tests against S. aureus or E. coli.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).
  • SAR analysis : Compare with analogs (e.g., 5-methyl vs. 5-ethyl substitutions) to optimize activity .

Q. Data Contradiction Example

IssueResolution MethodReference
Discrepant NMR shiftsDFT calculation validation
Ambiguous crystal packingHirshfeld surface analysis

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